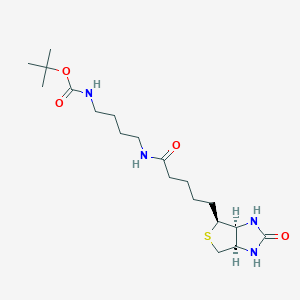

N-Biotinyl-N'-Boc-1,4-butanediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Biotinyl-N’-Boc-1,4-butanediamine is a biotinylated biochemical assay reagent that can be used as a biological material or organic compound for life science-related research . This compound is characterized by its biotinyl group, which is essential for various biochemical applications, particularly in the field of molecular biology and biochemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Biotinyl-N’-Boc-1,4-butanediamine typically involves the reaction of biotin with N-Boc-1,4-butanediamine. The process begins with the protection of the amine group of 1,4-butanediamine using a Boc (tert-butoxycarbonyl) group. This is followed by the biotinylation of the protected amine using biotin-N-hydroxysuccinimide ester (biotin-NHS) under mild conditions .

Industrial Production Methods

Industrial production of N-Biotinyl-N’-Boc-1,4-butanediamine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification systems to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Biotinyl-N’-Boc-1,4-butanediamine undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Coupling Reactions: The biotinyl group allows for coupling with various biomolecules, such as proteins and nucleic acids, through amide bond formation.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

Biotinylation: Biotin-NHS is used for the biotinylation step, typically in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include biotinylated derivatives of various biomolecules, which are useful in a wide range of biochemical assays and research applications .

Wissenschaftliche Forschungsanwendungen

N-Biotinyl-N’-Boc-1,4-butanediamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-Biotinyl-N’-Boc-1,4-butanediamine involves the biotinylation of target molecules. The biotinyl group binds to avidin or streptavidin with high affinity, allowing for the detection, purification, and immobilization of biotinylated molecules . This interaction is widely used in various biochemical and molecular biology assays .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Boc-1,4-butanediamine: A precursor in the synthesis of N-Biotinyl-N’-Boc-1,4-butanediamine, used in the preparation of pharmacologically active compounds.

Biotin-NHS: A reagent used for the biotinylation of amines, similar to N-Biotinyl-N’-Boc-1,4-butanediamine.

Uniqueness

N-Biotinyl-N’-Boc-1,4-butanediamine is unique due to its dual functionality, combining the biotinyl group for biochemical applications with the Boc-protected amine for further chemical modifications . This makes it a versatile reagent in various research and industrial applications.

Biologische Aktivität

N-Biotinyl-N'-Boc-1,4-butanediamine is a compound that plays a significant role in biochemical research due to its unique properties and applications in biotinylation processes. This article explores its biological activity, synthesis methods, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

This compound combines a biotin moiety with a Boc-protected 1,4-butanediamine. The synthesis typically involves:

- Protection of the Amine Group : The amine group of 1,4-butanediamine is protected using a Boc (tert-butoxycarbonyl) group.

- Biotinylation : The protected amine is then reacted with biotin-N-hydroxysuccinimide ester (biotin-NHS) under mild conditions to introduce the biotin moiety.

This dual-functional compound allows for further chemical modifications while maintaining the ability to bind with high affinity to avidin or streptavidin, facilitating various biochemical applications.

The primary mechanism of action for this compound lies in its ability to biotinylate target molecules. The biotin group enables strong interactions with avidin or streptavidin, which are commonly used in assays for detecting and purifying proteins and nucleic acids. This high-affinity binding is leveraged in numerous biochemical assays and therapeutic applications.

Biological Activity and Applications

This compound exhibits several important biological activities:

- Protein Biotinylation : It is widely used as a reagent for the biotinylation of proteins and peptides, enhancing their detection and purification in various assays.

- Molecular Biology Techniques : The compound is employed in labeling nucleic acids for techniques such as PCR (Polymerase Chain Reaction) and sequencing.

- Diagnostic Assays : It plays a role in developing diagnostic tools and therapeutic agents, particularly in targeted drug delivery systems.

- Industrial Applications : The compound is used in producing biotinylated compounds for biotechnology and pharmaceutical industries.

Case Study 1: Biotinylation of Proteins

In a study examining the efficiency of this compound for protein labeling, researchers demonstrated that this compound effectively biotinylated various proteins with high yields. The biotinylated proteins exhibited enhanced binding to streptavidin-coated surfaces, facilitating their purification from complex mixtures.

Case Study 2: Gene Delivery Systems

Another investigation focused on the use of this compound in gene delivery systems. The compound was incorporated into cationic nanoparticles designed to deliver plasmid DNA. Results indicated that the biotinylated nanoparticles significantly improved cellular uptake and transfection efficiency compared to non-biotinylated controls.

Comparative Analysis with Similar Compounds

| Compound | Functionality | Applications |

|---|---|---|

| N-Boc-1,4-butanediamine | Precursor for N-Biotinyl-N'-Boc | Synthesis of pharmacologically active compounds |

| Biotin-NHS | Direct biotinylation reagent | Labeling amines for various assays |

This compound stands out due to its dual functionality; it combines the advantages of biotin for biochemical applications with the Boc-protected amine that allows for further modifications.

Eigenschaften

IUPAC Name |

tert-butyl N-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N4O4S/c1-19(2,3)27-18(26)21-11-7-6-10-20-15(24)9-5-4-8-14-16-13(12-28-14)22-17(25)23-16/h13-14,16H,4-12H2,1-3H3,(H,20,24)(H,21,26)(H2,22,23,25)/t13-,14-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYIVBSOJVLBKD-DZKIICNBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.